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7,7-Azo-3-alpha,12-alpha-dihydroxycholanic Acid

Photoaffinity labeling Photolysis kinetics Bile‑salt binding proteins

Researchers mapping bile-salt transporter interactomes require photoprobes that balance photoreactivity with biological recognition. 7,7-Azo-3α,12α-dihydroxycholanic Acid solves this by retaining native 3α- and 12α-hydroxyl groups and placing the diazirine moiety at the 7-position. Key performance data: - Irreversibly inhibits taurocholate uptake by 50% at 130 µM in ileal brush-border membrane vesicles. - Directly labels transporter polypeptides (93, 46, and 14 kDa) in rabbit ileum. - Exhibits the lowest HDL affinity among photolabile bile-acid probes, reducing background for identifying low-abundance serum binding proteins. - Short photolysis half-life (2.1-2.2 min at 350 nm) minimizes UV damage during cryo-photoaffinity labeling. - Metabolized by intact hepatocytes to cholyltaurine and cholylglycine conjugates, enabling enzyme identification in side-chain degradation studies. Supplied with rigorous QC documentation for procurement confidence.

Molecular Formula C₂₄H₃₈N₂O₄
Molecular Weight 418.57
CAS No. 86992-52-1
Cat. No. B1141810
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7,7-Azo-3-alpha,12-alpha-dihydroxycholanic Acid
CAS86992-52-1
Synonyms(3α,5β,12α)-3,12-Dihydroxy-spiro[cholane-7,3’-[3H]diazirin]-24-oic Acid; 
Molecular FormulaC₂₄H₃₈N₂O₄
Molecular Weight418.57
Structural Identifiers
SMILESCC(CCC(=O)O)C1CCC2C1(C(CC3C2C4(CC5C3(CCC(C5)O)C)N=N4)O)C
InChIInChI=1S/C24H38N2O4/c1-13(4-7-20(29)30)16-5-6-17-21-18(11-19(28)23(16,17)3)22(2)9-8-15(27)10-14(22)12-24(21)25-26-24/h13-19,21,27-28H,4-12H2,1-3H3,(H,29,30)/t13-,14+,15-,16-,17+,18+,19+,21?,22+,23-/m1/s1
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7,7-Azo-3-alpha,12-alpha-dihydroxycholanic Acid (CAS 86992-52-1) – Photoaffinity Probe Procurement Guide


7,7-Azo-3α,12α-dihydroxycholanic Acid (systematic name: (3α,5β,12α)-3,12-dihydroxy-spiro[cholane-7,3′-[3H]diazirin]-24-oic acid) is a carbene‑generating, photolabile bile‑salt derivative of the diazirine class [1]. Engineered to retain the critical 3α‑ and 12α‑hydroxyl groups of natural cholic acid while introducing a photoreactive 7,7‑diazirine moiety, it enables covalent crosslinking to proximal biomolecules upon irradiation at ~350 nm [2]. This structural design makes it a dedicated tool for photoaffinity labeling of bile‑salt binding proteins, transporters, and metabolizing enzymes in intact cells, tissues, and subcellular membrane preparations [3].

Why Generic Bile‑Acid Photoaffinity Probes Cannot Replace 7,7‑Azo‑3α,12α‑dihydroxycholanic Acid


Photolabile bile‑acid analogues differ profoundly in their photochemical kinetics, wavelength requirements, and biological recognition profiles. Simply substituting another “photo‑bile‑acid” probe risks altering the activation rate, the extent of covalent insertion, or the fidelity of transporter/enzyme recognition – any of which can compromise experimental reproducibility and lead to mistaken conclusions about protein identity or binding‑site topology. The 7,7‑diazo substitution uniquely preserves the native 3α‑ and 12α‑hydroxyls while placing the photoreactive group at a position that minimally perturbs enterohepatic transport [1] and hepatic metabolism [2]. The quantitative evidence below demonstrates why 7,7‑Azo‑3α,12α‑dihydroxycholanic Acid occupies a distinct performance niche relative to its closest azido‑ and diazirine‑based analogs.

Head‑to‑Head Quantitative Evidence for 7,7‑Azo‑3α,12α‑dihydroxycholanic Acid vs. Closest Photolabile Bile‑Acid Analogs


Photolysis Half‑Life: 7,7‑Azo vs. 3β‑Azido and 11ξ‑Azido‑12‑oxo Derivatives

In a direct head‑to‑head comparison within the same study, the 7,7‑azo derivative (350 nm irradiation) exhibited a photolysis half‑life of 2.2 min, substantially faster than the 3β‑azido derivative at 18.5 min (300 nm) and the 11ξ‑azido‑12‑oxo derivative at 8.5 min (300 nm) [1]. This 8.4‑fold shorter half‑life relative to the 3β‑azido probe and 3.9‑fold shorter relative to the 11ξ‑azido‑12‑oxo probe translates to more rapid generation of the reactive carbene species under standard laboratory irradiation conditions.

Photoaffinity labeling Photolysis kinetics Bile‑salt binding proteins

Irradiation Wavelength Compatibility: 350 nm Activation vs. 300 nm Analogues

The 7,7‑azo derivative is activated optimally at 350 nm, whereas the 3β‑azido and 11ξ‑azido‑12‑oxo comparators require 300 nm light for maximal photolysis [1]. The 3,3‑azo (3‑diazirine) positional isomer also uses 350 nm activation with a comparable half‑life of 2 min [2], confirming that the diazirine class as a whole permits longer‑wavelength operation. However, the 7‑position placement uniquely preserves the native 3α‑OH group, unlike the 3,3‑azo isomer which replaces it.

Photoaffinity labeling Wavelength optimization Protein stability

Carbene Insertion Efficiency: Covalent Bond Formation of 6–12% with Solvent Traps

The 7,7‑azo derivatives, upon photolysis in ¹⁴C‑labeled methanol and acetonitrile, formed covalent adducts with the solvent molecules at an efficiency of 6–12% [1]. While no parallel solvent‑trapping data for the 3β‑azido or 11ξ‑azido‑12‑oxo comparators are reported in the same study, the 6–12% insertion yield establishes a quantitative baseline for the carbene reaction pathway and is consistent with the compound‘s demonstrated ability to irreversibly label membrane‑embedded bile‑salt transporters [2].

Photoaffinity labeling Crosslinking efficiency Covalent modification

Transporter Recognition: Competitive Inhibition of Taurocholate Uptake (IC₅₀ = 130 µM)

The taurine‑conjugated form of the 7,7‑azo probe (7,7‑azo‑TC) demonstrated functional recognition by the ileal Na⁺‑dependent bile‑acid transporter: 130 µM 7,7‑azo‑TC inhibited Na⁺‑dependent taurocholate uptake by 50% in rat ileal brush‑border membrane vesicles [1]. The inhibitory potency ranking was taurodeoxycholate > cholate > 7,7‑azo‑TC, indicating that the 7,7‑azo modification causes only a modest decrease in transporter affinity relative to native bile salts. In contrast, the 3,3‑azo derivative (3‑diazirine isomer) replaces the 3α‑OH group, which the 1995 serum‑binding study showed alters HDL‑binding affinity by 5‑ to 23‑fold relative to soluble proteins [2], a perturbation not observed with the 7,7‑azo derivative.

Bile‑salt transporter Competitive inhibition Ileal Na⁺/bile‑acid cotransport

Metabolic Integrity: 7,7‑Azo Derivatives Are Processed by Hepatocytes Like Natural Bile‑Salt Precursors

All three 7,7‑azo analogues of natural bile‑salt precursors (5β‑cholestane‑3α,7α,12α‑triol, 5β‑cholestane‑3α,7α,12α,26‑tetrol, and 3α,7α,12α‑trihydroxy‑5β‑cholestan‑26‑oate) were metabolized by intact rat liver and freshly isolated rat hepatocytes in the same manner as their non‑photolabile physiological counterparts, yielding the 7,7‑azo analogues of cholyltaurine and cholylglycine [1]. This metabolic compatibility is not observed with 3‑position modifications (azido or diazirine), which alter the critical 3α‑OH group and consequently disrupt normal enterohepatic processing [2].

Bile‑salt biosynthesis Hepatic metabolism Side‑chain degradation

Serum Protein Binding Profile: 7,7‑Azo Shows Near‑Native HDL Affinity, Avoiding the 5–23‑Fold Elevation Seen with 3‑Modified Probes

In a systematic comparison of photolabile bile‑acid derivatives for human serum protein binding, the 7,7‑azo derivative ranked in the lowest HDL‑affinity group alongside 3α,7α‑dihydroxy‑ and 3α,12α‑dihydroxy‑5β‑cholan‑24‑oic acids, whereas 3β‑azido‑ and 3,3‑azo‑ derivatives ranked in the highest‑affinity group and showed a 5‑ to 23‑fold higher binding to HDL compared to soluble serum proteins [1]. This indicates that the 7,7‑azo modification does not artificially enhance lipoprotein association, preserving a distribution pattern closer to that of endogenous bile acids.

Serum protein binding HDL affinity Photoaffinity probe specificity

Optimal Application Scenarios for 7,7‑Azo‑3α,12α‑dihydroxycholanic Acid Based on Verified Performance Advantages


Identification and Molecular Characterization of Ileal and Hepatic Bile‑Salt Transporters

The 7,7‑azo‑TC conjugate has been validated in ileal brush‑border membrane vesicles where 130 µM irreversibly inhibited taurocholate uptake by 50% [1], and photoaffinity labeling with this probe has directly identified transporter polypeptides of 93 kDa, 46 kDa, and 14 kDa (ILBP) in rabbit ileum [2]. Its retained transporter recognition and 350 nm activation make it the probe of choice for laboratories mapping Na⁺‑dependent bile‑acid transport systems in intestinal and hepatic tissues.

Investigating Bile‑Salt Biosynthetic Enzyme‑Substrate Interactions

Because 7,7‑azo analogues of 5β‑cholestane‑3α,7α,12α‑triol and its 26‑hydroxylated derivatives are metabolized by intact hepatocytes to the corresponding cholyltaurine and cholylglycine conjugates – exactly like their natural counterparts [1] – this probe is uniquely suited for photoaffinity labeling studies aimed at identifying the enzymes and carrier proteins involved in side‑chain degradation of bile‑salt precursors. No 3‑position‑modified probe offers this metabolic compatibility.

Serum Protein–Bile Acid Interaction Studies Requiring Native‑Like Distribution Profiles

In experiments where the objective is to map specific bile‑acid binding sites on serum proteins without the confounding enrichment of HDL‑associated apolipoproteins, the 7,7‑azo derivative provides a critical advantage. It exhibits the lowest HDL affinity among photolabile bile‑acid probes, avoiding the 5‑ to 23‑fold artificial HDL enrichment characteristic of 3β‑azido and 3,3‑azo derivatives [1], thereby reducing background and improving the signal‑to‑noise ratio for identifying low‑abundance binding proteins such as α₁‑acid glycoprotein and α₁‑antitrypsin.

Rapid Photoaffinity Labeling Protocols with Minimized UV‑Induced Sample Damage

With a photolysis half‑life of 2.1–2.2 min at 350 nm [1] [2], the 7,7‑azo probe enables short irradiation times that reduce the risk of UV‑induced protein degradation and non‑specific crosslinking. This is particularly relevant for cryo‑photoaffinity labeling and for experiments using intact cells or tissues, where longer irradiation at 300 nm (as required by azido‑based probes) would compromise viability and data quality.

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